molecular formula C37H60O2 B14370549 1,1'-Methylenebis[2-(dodecyloxy)benzene] CAS No. 90449-24-4

1,1'-Methylenebis[2-(dodecyloxy)benzene]

Cat. No.: B14370549
CAS No.: 90449-24-4
M. Wt: 536.9 g/mol
InChI Key: MDSMAEBYZDQVOM-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[2-(dodecyloxy)benzene]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a dodecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[2-(dodecyloxy)benzene] typically involves the reaction of 2-(dodecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction can be carried out using different catalysts and solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis[2-(dodecyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

1,1’-Methylenebis[2-(dodecyloxy)benzene] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of membrane dynamics due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[2-(dodecyloxy)benzene] involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The dodecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking and other aromatic interactions. These properties make it useful in various applications, including as a surfactant and in the formation of micelles.

Comparison with Similar Compounds

  • 1,1’-Methylenebis[2-(benzyloxy)benzene]
  • 1,1’-Methylenebis[2-methylbenzene]
  • 1,1’-Methylenebis[4-isocyanatobenzene]

Comparison: 1,1’-Methylenebis[2-(dodecyloxy)benzene] is unique due to its long dodecyloxy chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, unlike its shorter-chain or non-alkoxy counterparts.

Properties

CAS No.

90449-24-4

Molecular Formula

C37H60O2

Molecular Weight

536.9 g/mol

IUPAC Name

1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene

InChI

InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3

InChI Key

MDSMAEBYZDQVOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC

Origin of Product

United States

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